While the provided papers do not include specific structural analysis of 4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid, analogous molecules offer insights into its likely structural features. For instance, the crystal structure of 2-[4-(3-chlorophenyl)piperazin-1-yl]-1,8-naphthyridine-3-carboxylic acid (7e) is discussed, revealing details about bond lengths, angles, and potential intermolecular interactions. [ [] https://www.semanticscholar.org/paper/95d41485d59fb5faa6d9545885c645d33ac0c56b ] Based on this information, it can be inferred that 4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid likely exhibits similar structural characteristics, including potential for hydrogen bonding due to the carboxylic acid and piperazine functionalities.
Compound Description: This compound serves as the primary subject of investigation in one of the provided studies []. The research focuses on its synthesis, structural elucidation via techniques like X-ray diffraction and DFT calculations, and analysis of its vibrational and electronic properties. The study highlights the compound's molecular electrostatic potential and frontier molecular orbitals, providing insight into its potential reactivity and interactions.
Relevance: 2-{4-[(tert-Butylcarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid is a positional isomer of the target compound, 4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid. This means both compounds share the same molecular formula and functional groups but differ in the arrangement of these groups around the pyridine ring. Specifically, the carboxylic acid and piperazine substituents are swapped on the 2nd and 3rd positions of the pyridine ring. This isomeric relationship suggests potential similarities in their chemical behavior and biological activity, making this compound highly relevant for comparison [].
Compound Description: This compound is a key focus in a study optimizing its synthetic pathway to improve yield and efficiency []. The research emphasizes the challenges associated with synthesizing this complex molecule and presents a novel method involving the use of tosyl protection and a modified reduction step, significantly enhancing the overall yield.
Relevance: While structurally distinct from 4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid, this compound shares a crucial structural motif: a piperazine ring linked to a carboxylic acid moiety through an alkyl chain. In the target compound, this linker is a single carbon atom, whereas, in this related compound, it's a four-carbon butyl chain. This shared feature is significant because piperazine rings are known pharmacophores in medicinal chemistry, and variations in their substitution and linker length can significantly influence a molecule's pharmacological profile []. Analyzing the structure-activity relationships of compounds with this shared motif could offer valuable insights into optimizing the target compound for specific applications.
Compound Description: This compound was developed as a potential PET imaging agent for studying glutamatergic neurotransmission by targeting the NMDA receptor []. It exhibits a high binding affinity for the glycine binding site of the NMDA receptor (Ki = 12 nM) and favorable lipophilicity (logD = 1.3) for crossing the blood-brain barrier.
Compound Description: This compound emerged from a research effort to identify potent and orally bioavailable antagonists for the neurokinin-2 (hNK(2)) receptor []. The compound demonstrated sub-nanomolar potency in various in vitro assays and exhibited significant antagonist activity in vivo, highlighting its potential as a therapeutic lead for conditions involving hNK(2) receptor modulation.
Relevance: The connection between this compound and 4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid lies in their shared utilization of piperazine as a key pharmacophore. This shared feature, despite the substantial differences in their overall structures, underscores the importance of the piperazine moiety in medicinal chemistry and its versatility in targeting diverse biological systems. Understanding how structural modifications around this shared pharmacophore lead to vastly different pharmacological activities provides valuable insight into the principles of drug design and optimization [].
Compound Description: This compound, NGB 2904, is a potent and selective dopamine D3 receptor antagonist []. It exhibits a significant affinity for the D3 receptor (Ki = 2.0 nM) compared to the D2 receptor (Ki = 112 nM).
Relevance: This compound shares a crucial structural feature with 4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid: a piperazine ring linked to an aromatic carboxylic acid derivative. While the specific aromatic systems differ — a pyridine ring in the target compound and a fluorene system in NGB 2904 — the shared motif suggests potential similarities in their binding modes or interactions with biological targets. This structural similarity within a pharmacological context highlights the importance of understanding how modifications to the aromatic system and the substituents on the piperazine ring can fine-tune receptor selectivity and binding affinity [].
Compound Description: This compound represents a significant advancement in the search for selective dopamine D3 receptor antagonists []. Derived from NGB 2904, it boasts improved D3 receptor affinity (Ki = 0.7 nM) and a remarkable 133-fold selectivity over the D2 receptor, all while exhibiting a significant reduction in lipophilicity compared to the parent compound.
Compound Description: This compound is the subject of a study investigating its polymorphic behavior, particularly the transition between different crystal forms induced by grinding []. The research delves into the structural changes that occur during this transition and the factors influencing the stability of each polymorphic form.
Compound Description: AZD8329 is a potent and selective 11β-HSD1 inhibitor with reduced acyl glucuronidation liability, making it a promising candidate for treating obesity and metabolic disorders []. It exhibits improved solubility and pharmacokinetic properties compared to earlier analogs.
Compound Description: This compound represents a novel series of molecules with potential antimicrobial activity, synthesized and characterized for their spectral properties and biological effects against various bacterial and fungal strains [].
Compound Description: 7e is a novel 5-HT3 receptor antagonist exhibiting promising antidepressant and anxiolytic-like effects in rodent behavioral models []. It demonstrates significant efficacy in tests like the forced swim test and tail suspension test without affecting locomotor activity, indicating a favorable safety profile.
Compound Description: This complex, 1·solv, is a heteroleptic iron(II) complex designed for spin-crossover (SCO) applications []. It features two different tridentate ligands: 1bppCOOH (2,6-bis(1H-pyrazol-1-yl)isonicotinic acid) and 3bpp-bph (2,6-bis(5-([1,1'-biphenyl]-4-yl)-1H-pyrazol-3-yl)pyridine). The presence of biphenyl groups in 3bpp-bph promotes intermolecular interactions, influencing the SCO behavior of the complex.
Compound Description: This compound serves as a ligand in the formation of an iron(II) complex, specifically 2·0.5H2O·2EtOH, which has potential applications in surface deposition due to the presence of carboxylic acid groups [].
8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (II)
Compound Description: Compound II is a newly synthesized fluoroquinolone derivative with promising antibacterial activity against various bacterial strains []. It exhibits comparable or even superior activity to known fluoroquinolones like clinafloxacin and norfloxacin.
Compound Description: This compound belongs to the 2-amine derivatives of 5-arylidene-3H-imidazol-4(5H)-ones, a class of compounds known for their ability to reverse bacterial multidrug resistance (MDR) []. Specifically, it inhibits the efflux pump AcrA/AcrB/TolC in E. coli, which is a major contributor to MDR in Gram-negative bacteria.
Compound Description: This compound serves as the parent structure for a series of N-substituted derivatives investigated for their antibacterial activity [, ]. The research focuses on optimizing the synthesis of these derivatives and evaluating their efficacy against various bacterial strains.
Compound Description: This series of compounds was explored for their analgesic and anti-inflammatory properties, representing a potential alternative to traditional NSAIDs with potentially reduced gastrointestinal side effects [].
Compound Description: This class of compounds exhibits potent 5-HT3 receptor antagonism and demonstrates significant antidepressant-like effects in preclinical models, making them potential therapeutic leads for managing depression [].
Compound Description: This series of compounds, characterized by a thiazole ring linked to a piperazine moiety via a methanone bridge, were synthesized and evaluated for their in vitro antibacterial activity []. The research highlights the potential of these derivatives as novel antimicrobial agents.
Compound Description: This compound represents a key building block (monomer) for synthesizing peptide nucleic acids (PNAs), a synthetic DNA/RNA analog with potential applications in gene therapy and diagnostics [].
Compound Description: (R)-tert-Bu4-DOTAGA is a crucial intermediate in synthesizing MRI contrast agents [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.